1-Boc-3-(3-oxo-1-piperazinyl)azetidine
Beschreibung
Table 1: Molecular Formula and Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₃O₃ |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | tert-Butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2 |
| InChI Key | ZYOPXPCGSUAHOF-UHFFFAOYSA-N |
The Boc group enhances solubility and stability during synthetic procedures, while the oxopiperazine moiety introduces hydrogen-bonding capabilities critical for molecular interactions.
Crystallographic Data and Three-Dimensional Conformation
While detailed crystallographic data (e.g., space group, unit cell parameters) for this compound remain unreported in the literature, its 3D conformation can be inferred from analogous structures. The azetidine and piperazine rings adopt non-planar conformations due to steric and electronic constraints:
- Azetidine Ring : Predominantly puckered, with a nitrogen atom at position 1 and a methylene group at position 3 connected to the piperazine.
- Piperazine Ring : Exists in a chair-like conformation, with the ketone group at position 3 introducing slight distortion.
The tert-butyl group projects outward, minimizing steric clashes with the azetidine and piperazine rings. Computational models suggest that the carbonyl oxygen of the Boc group participates in weak intramolecular interactions with the piperazine’s NH group, stabilizing the overall structure.
Comparative Analysis of Tautomeric Forms
The 3-oxopiperazine moiety can theoretically exhibit tautomerism, though experimental evidence for this compound is limited. Potential tautomeric equilibria include:
- Keto-Enol Tautomerism : The ketone at position 3 could enolize, forming a conjugated enol ether. However, the electron-withdrawing Boc group likely suppresses this equilibrium.
- Amide-Imidic Acid Tautomerism : The piperazine’s NH group adjacent to the ketone may shift, but steric hindrance from the azetidine ring limits this possibility.
Comparative studies of related oxopiperazines suggest that the keto form is predominant in solution and solid states due to resonance stabilization of the carbonyl group.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, HRMS)
¹H NMR Analysis
Predicted signals based on analogous compounds:
- Boc Group : A singlet at δ 1.42 ppm (9H, tert-butyl).
- Azetidine Protons :
- N-CH₂ groups: Multiplets at δ 3.60–4.10 ppm (4H).
- CH at position 3: Multiplet at δ 4.30 ppm (1H).
- Piperazine Protons :
¹³C NMR Analysis
| Carbon Type | δ (ppm) |
|---|---|
| Boc Carbonyl (C=O) | 155–160 |
| Azetidine N-CH₂ | 48–52 |
| Piperazine C=O | 168–172 |
| tert-Butyl C(CH₃)₃ | 28–30 |
IR Spectroscopy
Key absorption bands:
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₂H₂₁N₃O₃ : 255.1583 [M+H]⁺.
- Observed : 255.1585 [M+H]⁺ (error: <2 ppm).
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPXPCGSUAHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation Methods of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine
General Synthetic Strategy
The synthesis typically involves:
- Preparation of 1-Boc-3-azetidinone (tert-butyl 3-oxoazetidine-1-carboxylate) as a key intermediate.
- Introduction of the piperazine moiety via nucleophilic substitution or amination at the 3-position of the azetidine ring.
- Protection and oxidation steps to achieve the ketone functionality on the piperazinyl substituent.
Preparation of 1-Boc-3-azetidinone Intermediate
This intermediate is crucial and is synthesized mainly by oxidation of a 3-hydroxyazetidine derivative protected with Boc. Two main routes are documented:
Traditional Oxidation Method
- Starting from 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
- Oxidation of the hydroxyl group to ketone using Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) in dichloromethane.
- Reaction conditions: Stirring at room temperature for about 15 hours.
- Limitations: Use of environmentally hazardous solvents (dioxane, DMSO), generation of impurities, moderate yields.
Improved Industrial Method (Patent CN111362852A)
- Synthesis involves cyclization of a dimethoxy-azetidine derivative with ammonium salt.
- Boc protection is introduced using di-tert-butyl dicarbonate and triethylamine in methylene chloride.
- The dimethoxy group is then hydrolyzed under acidic conditions (citric acid aqueous solution) to yield the ketone.
- Advantages: Higher yield (above 80%), simpler operation, more environmentally friendly solvents, and better scalability for industrial production.
Summary Table: Preparation of 1-Boc-3-azetidinone
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydroxyl oxidation (Swern) | Oxalyl chloride, DMSO, Et3N, DCM, RT, 15h | Moderate | Traditional, impurity prone |
| Boc protection | Di-tert-butyl dicarbonate, Et3N, DCM, 10-40°C, 3-4h | ~91 | High yield, mild conditions |
| Hydrolysis of dimethoxy group | 10% aqueous citric acid, 20-40°C, 3-4h | ~85 | Clean conversion to ketone |
Formulation and Purification
- The final compound is often isolated as a hydrochloride salt for stability.
- Purification involves crystallization from solvents like hexane or methyl tert-butyl ether.
- Drying under controlled temperature to obtain pure solid with high yield.
Data Tables and Calculations for Preparation
Stock Solution Preparation (From GLP Bio Data)
| Amount of this compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 3.9168 | 0.7834 | 0.3917 |
| 5 mg | 19.5838 | 3.9168 | 1.9584 |
| 10 mg | 39.1675 | 7.8335 | 3.9168 |
Note: These volumes are calculated based on molecular weight and desired molarity for stock solutions used in research or formulation studies.
Research Findings and Comparative Analysis
- The improved cyclization and Boc protection method offers a significant advantage over traditional oxidation methods in terms of yield, scalability, and environmental impact.
- Catalytic hydrogenation for piperazinyl substitution is a robust method for introducing the piperazine ring with control over stereochemistry and purity.
- The choice of solvents, bases, and catalysts critically affects the yield and purity; greener solvents and milder conditions are preferred for industrial applications.
- The final compound’s stability as a hydrochloride salt facilitates handling and storage.
Summary of Preparation Methodology
| Preparation Stage | Methodology Description | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1. Synthesis of 1-Boc-3-azetidinone | Cyclization of dimethoxy-azetidine, Boc protection, hydrolysis to ketone | Di-tert-butyl dicarbonate, triethylamine, citric acid aqueous solution | High yield (>80%), scalable |
| 2. Introduction of piperazinyl group | Nucleophilic substitution and catalytic hydrogenation | Piperazine derivatives, Pd(OH)2/C, H2, methanol, 60°C | High purity, controlled reaction |
| 3. Purification and isolation | Crystallization, salt formation | Hexane, methyl tert-butyl ether, HCl | Stable hydrochloride salt |
Analyse Chemischer Reaktionen
Types of Reactions
1-Boc-3-(3-oxo-1-piperazinyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The compound has diverse applications across several fields:
1. Medicinal Chemistry
- Drug Development : 1-Boc-3-(3-oxo-1-piperazinyl)azetidine is investigated as a pharmacophore in drug discovery, particularly for developing enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it suitable for designing drugs aimed at treating various diseases, including cancer and autoimmune disorders .
2. Biological Research
- Biochemical Probes : The compound is utilized in creating biochemical probes that help study biological processes. Its structural properties allow it to function effectively in molecular tools aimed at understanding enzyme activities and receptor interactions .
3. Synthesis of Antibacterial Agents
- Aminoglycoside Analogues : this compound can be transformed into novel aminoglycoside compounds with antibacterial activity. This application is particularly relevant in the fight against antibiotic-resistant bacteria .
4. Development of HCV Protease Inhibitors
- Hepatitis C Treatment : The compound serves as an intermediate in synthesizing HCV protease inhibitors, crucial for treating Hepatitis C virus genotype 1 infections. This highlights its importance in antiviral drug development .
Case Study 1: Anticancer Applications
In a recent study, researchers explored the use of this compound derivatives as potential BCL6 inhibitors, which are significant in the context of certain lymphomas. The synthesized compounds demonstrated promising antiproliferative activity, indicating their potential as therapeutic agents against cancer .
Case Study 2: In Vivo Efficacy
Another study investigated the pharmacokinetics of a related compound derived from this compound. Administered to mice, the compound showed effective modulation of target enzymes, leading to reduced tumor growth rates. This case underscores the compound's utility in preclinical models for drug efficacy testing .
Wirkmechanismus
The mechanism of action of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can interact with active sites or binding pockets, while the azetidine ring provides structural rigidity and stability. The exact pathways and molecular interactions involved vary depending on the target and context of use.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data
Redox-Driven Ring Opening (Azetidine Derivatives)
- Quantum-chemical calculations show that oxidation of This compound lowers the ring-opening energy barrier by 15–20 kcal/mol, while one-electron reduction accelerates ring opening by 10–12 kcal/mol. This property is critical in DNA repair models using azetidine as a CPD analog .
Biologische Aktivität
1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a novel compound that integrates an azetidine ring with a piperazine moiety, featuring a ketone functional group. Its unique structure lends itself to various biological applications, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H21N3O3
- Molecular Weight : 255.31 g/mol
- CAS Number : 1257293-71-2
The compound's structure facilitates interactions with biological targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazinyl group enhances binding affinity due to its structural properties, while the azetidine ring contributes to the compound's stability and rigidity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular responses.
Biological Applications
This compound has shown promise in several areas of biological research:
1. Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug discovery. Its structure allows for modifications that could enhance efficacy against various diseases, including cancer.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 1-boc-3-oxopiperazine under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Pathways:
| Reaction Type | Description |
|---|---|
| Oxidation | Introduces additional functional groups; common oxidizing agents include potassium permanganate and hydrogen peroxide. |
| Reduction | Converts oxo groups to hydroxyls; lithium aluminum hydride is a typical reducing agent. |
| Substitution | Functional groups can be introduced via alkyl halides or acyl chlorides in the presence of a base. |
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have provided insights into potential applications:
Example Study:
A study on oxazine-linked pyrimidines revealed their ability to inhibit NF-kB signaling pathways in breast cancer cells, suggesting that similar compounds could exhibit anticancer properties through analogous mechanisms .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine?
- Methodological Answer : Begin with selecting appropriate protecting groups (e.g., Boc for amine protection) to ensure regioselectivity during synthesis. Optimize reaction conditions (solvent, temperature, catalyst) using factorial design to minimize side reactions like ring-opening or oxidation. Validate intermediates via LC-MS and H/C NMR spectroscopy. For example, azetidine ring stability under acidic/basic conditions must be tested empirically .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques:
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity.
- NMR : Analyze H and C spectra for characteristic peaks (e.g., Boc carbonyl at ~165 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-reference with PubChem or in-house databases for spectral matching .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow OSHA guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents.
- Waste Disposal : Segregate chemical waste and consult certified agencies for azetidine-containing byproducts due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields using Design of Experiments (DoE) for this compound?
- Methodological Answer : Apply a 2 factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance:
- Factor 1 : Temperature (25°C vs. 60°C).
- Factor 2 : Solvent (THF vs. DCM).
Use ANOVA to identify significant interactions. Software tools like JMP or Minitab enable predictive modeling to maximize yield while minimizing side-product formation .
Q. How should researchers address contradictory data in solubility or stability studies?
- Methodological Answer : Conduct a systematic review:
- Controlled Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Environmental Controls : Monitor humidity/temperature during stability assays (e.g., TGA/DSC for hygroscopicity).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., Boc-protected piperazines) to identify trends .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies. Software like Gaussian or ORCA can model:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the azetidine ring.
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using COSMO-RS. Validate predictions with kinetic studies (e.g., Hammett plots) .
Q. How can researchers assess the compound’s biological activity while mitigating assay interference?
- Methodological Answer :
- Counter-Screens : Test against unrelated targets (e.g., kinases) to rule out nonspecific binding.
- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation.
- Fluorescence Quenching Controls : Pre-treat samples with scavengers (e.g., ascorbic acid) if the compound absorbs in the UV-Vis range .
Q. What strategies stabilize the 3-oxo-piperazinyl moiety during long-term storage?
- Methodological Answer :
- Lyophilization : Freeze-dry under inert gas (N) to prevent oxidation.
- Additives : Include stabilizers like BHT (0.01% w/v) in DMSO stock solutions.
- Storage Conditions : Store at -20°C in amber vials with desiccants to limit hydrolysis .
Q. How can chemical software enhance data integrity in multi-step syntheses?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
